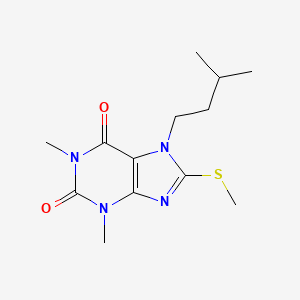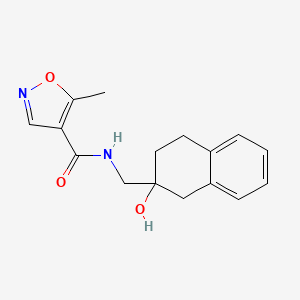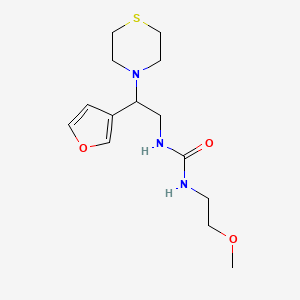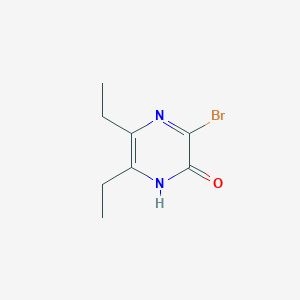
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione, also known as 8-Methylthiotheophylline, is a methylxanthine derivative. It is a purine alkaloid that is similar in structure to caffeine and theobromine. The compound has been found to have potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline is similar to that of caffeine and other methylxanthines. It acts as an antagonist of adenosine receptors, which are involved in the regulation of various physiological processes such as sleep, pain, and inflammation. By blocking these receptors, 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline can increase the levels of other neurotransmitters such as dopamine and norepinephrine, which can lead to increased alertness and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline can have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as stimulate the central nervous system. The compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a similar structure to caffeine and theobromine, which makes it a useful tool for studying the effects of these compounds on the human body. However, one limitation of using 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline is that it can have similar side effects to caffeine, such as increased heart rate and blood pressure, which may make it unsuitable for certain types of experiments.
Direcciones Futuras
There are several potential future directions for research involving 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline. One area of interest is the development of new drugs based on the structure of the compound, which could have potential applications in the treatment of pain and inflammation. Another area of interest is the use of 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline as a tool for studying the role of adenosine receptors in the human body, which could lead to new insights into the regulation of various physiological processes.
Métodos De Síntesis
The synthesis of 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline involves the reaction of theophylline with methylthiol chloride in the presence of a base. The reaction yields 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline as the major product. The compound can be further purified using chromatography techniques.
Aplicaciones Científicas De Investigación
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline has been used in various scientific research applications. It has been found to have potential as a tool for studying the effects of caffeine and other methylxanthines on the human body. The compound has been used in studies to investigate the role of adenosine receptors in the central nervous system and in the cardiovascular system.
Propiedades
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-8(2)6-7-17-9-10(14-12(17)20-5)15(3)13(19)16(4)11(9)18/h8H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHRYESMQNXJGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2396828.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2396835.png)
![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2396836.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2396837.png)
![N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2396838.png)
![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2396840.png)



methanone oxime](/img/structure/B2396846.png)


